Paliperidone
Overview
Description
Paliperidone, an antipsychotic agent, is primarily utilized for its psychotropic properties. It is synthesized through the catalyzed N-alkylation process involving specific chemical precursors, leading to a highly pure form of the compound suitable for medical applications. The innovative approach to its synthesis allows for significant purity and yield, highlighting its importance in therapeutic contexts (Solanki, Pandit, Mathad, & Uppelli, 2013).
Synthesis Analysis
The synthesis of this compound involves a catalyzed N-alkylation of specific precursors, facilitated by DBU (1,8-diazabicycloundec-7-ene) in methanol, with diisopropylamine acting as a base. This method produces this compound with an 85% yield and over 97% purity by HPLC, emphasizing an efficient and high-quality production process suitable for industrial application. The detailed procedure highlights the chemical complexity and the innovation in the synthesis of pharmaceutical compounds (Solanki et al., 2013).
Molecular Structure Analysis
Although specific details on the molecular structure analysis of this compound are not directly available from the provided research, the compound's synthesis process implies a structured framework for achieving its antipsychotic properties. The molecular interactions, particularly the catalyzed N-alkylation, are central to forming the active compound, suggesting a complex structure that facilitates its psychotropic effects.
Chemical Reactions and Properties
The chemical reactivity of this compound, as indicated by its synthesis process, involves specific reactions that lead to its formation. The use of DBU as a catalyst and methanol as a solvent in the presence of diisopropylamine underscores the chemical properties necessary for the successful synthesis of this compound. These chemical reactions are pivotal for the production of a highly pure and efficacious pharmaceutical agent.
Physical Properties Analysis
While the specific physical properties of this compound are not detailed in the provided research, the synthesis method and the conditions under which this compound is produced imply critical physical attributes. These include solubility in methanol and stability under the synthesis conditions, which are essential for its processing and eventual use as a medication.
Chemical Properties Analysis
The chemical properties of this compound, highlighted through its synthesis, include its ability to undergo N-alkylation and its compatibility with specific catalysts and solvents. These properties are fundamental to its effectiveness as a psychotropic medication, ensuring that the compound possesses the necessary chemical characteristics for therapeutic use.
Scientific Research Applications
1. Pharmacokinetics and Clinical Efficacy
Paliperidone, developed for the treatment of schizophrenia, utilizes OROS technology for a unique pharmacokinetic profile. This technology helps in eliminating the need for titration and potentially improves tolerability. This compound undergoes limited hepatic metabolism, making it a distinctive treatment option for schizophrenia. Clinical trials have shown significant improvement in schizophrenia symptoms and personal and social functioning with this compound extended-release tablets (Kane et al., 2007).
2. Efficacy and Safety in Treatment
Studies have indicated that this compound extended-release (ER) tablets significantly improve symptoms of schizophrenia and personal and social functioning compared with placebo. It's associated with a low incidence of treatment-emergent adverse events, making it a valuable treatment option (Davidson et al., 2007).
3. Novel Drug Delivery Systems
Research on this compound microemulsion for intranasal delivery has been explored as a treatment for schizophrenia. This method aims to provide prompt and extensive transport of this compound into the brain, which may be beneficial for schizophrenia treatment (Patel et al., 2016).
4. Neuroprotective Properties
This compound has been studied for its potential effects on the intracellular redox system in the brain. This research suggests that this compound may alter antioxidant status positively, thereby offering beneficial outcomes in schizophrenia treatment by influencing enzymes associated with purine metabolism (Demi̇rci̇ et al., 2015).
5. Immunomodulatory Effects
Investigations into this compound's role in immune-related brain effects have demonstrated that it can regulate the Toll-like receptor 3 signaling pathway and improve cognitive deficits in a maternal immune activation mouse model of schizophrenia (MacDowell et al., 2017).
6. Pharmacological and Neurochemical Mechanisms
This compound exhibits high affinity and antagonistic activity toward various receptors. It shows antidepressant, anxiolytic, mood-stabilizing, analgesic actions, and affects the endocannabinoid system. It's also known for procognitive, antioxidant, and anti-inflammatory activities (Wesołowska et al., 2018).
7. Genetics of this compound Efficacy
A genome-wide association study revealed that genetic variations in the ADCK1 gene might predict this compound efficacy in schizophrenic patients. This finding highlights the importance of personalized medicine approaches in antipsychotic treatments (Li et al., 2016).
8. Metabolism and Excretion
This compound is primarily renally excreted, with minimal extensive metabolism. Understanding its absorption, metabolism, and excretion is crucial for optimal dosing and minimizing drug interactions (Vermeir et al., 2008).
Mechanism of Action
Target of Action
Paliperidone primarily targets dopamine Type 2 (D2) receptors and serotonin Type 2 (5HT2A) receptors in the central nervous system . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug .
Mode of Action
This compound’s therapeutic activity in schizophrenia is believed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that this compound binds to these receptors and blocks their activity, thereby modulating the levels of dopamine and serotonin in the brain.
Biochemical Pathways
By antagonizing D2 and 5HT2A receptors, this compound can influence these processes .
Pharmacokinetics
This compound exhibits flip-flop kinetics , where the apparent half-life is controlled by the absorption rate constant . It is minimally metabolized by the cytochrome P450 2D6 and cytochrome P450 3A4 enzymes . About 59% of the dose is excreted unchanged in urine . Four metabolic pathways were identified as being involved in the elimination of this compound, each of which accounted for up to a maximum of 6.5% of the biotransformation of the total dose .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction of the symptoms of schizophrenia and schizoaffective disorder. This is achieved through the modulation of dopamine and serotonin levels in the brain, which can affect neuronal firing, regulation of mitochondrial function, and movement .
Action Environment
The rate of absorption can be significantly increased when taken with food . Seasonal variation, as well as the high population in urban areas, could also be contributing factors to either susceptibility circumstance .
Future Directions
While specific future directions for Paliperidone are not detailed in the search results, it is currently available as an extended-release tablet, a once-monthly intramuscular injection, an every-three-month intramuscular injection, and a twice-yearly gluteal injection .
Relevant Papers
There are several relevant papers on this compound. One paper discusses the use of this compound in the treatment of schizophrenia and schizoaffective disorder . Another paper compares this compound Palmitate from different crystallization processes and its effect on formulations in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
Paliperidone interacts with several biomolecules, including dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These interactions influence the biochemical reactions in which this compound participates .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it affects expression levels and phosphorylation of complex I and V proteins in synaptoneurosomal preparations of rat prefrontal cortex .
Molecular Mechanism
The mechanism of action of this compound is believed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . It binds to these receptors, inhibiting their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, fasting glucose levels were increased by all but the lowest dose of this compound . The stability, degradation, and long-term effects on cellular function of this compound have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study comparing the metabolic side-effects of risperidone and this compound in animal models, both drugs exhibited notable metabolic side-effects that were dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is minimally metabolized by the cytochrome P450 2D6 and cytochrome P450 3A4 enzymes . It is excreted 59% into urine unmetabolized and 11% into feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The most dramatic spatial differences in BBB transport were found for the P-glycoprotein substrates risperidone and this compound .
properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMIIMHBWHSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049059 | |
Record name | Paliperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Paliperidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, Slightly soluble in dimethylformide; sparingly soluble in 0.1 N HCl, methylene chloride; practically insoluble in water, hexane, 0.1 N NaOH, 2.97e-01 g/L | |
Record name | Paliperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paliperidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paliperidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Paliperidone is the major active metabolite of risperidone. The mechanism of action of paliperidone, as with other drugs having efficacy in schizophrenia, is unknown, but it has been proposed that the drug's therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism., The exact mechanism of paliperidone's antipsychotic action, like that of other antipsychotic agents, has not been fully elucidated, but may involve antagonism of central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors.1 39 41 Antagonism at a1- and a2-adrenergic and histamine (H1) receptors may contribute to other therapeutic and adverse effects observed with the drug.1 2 39 Paliperidone possesses no affinity for cholinergic muscarinic and beta1- and beta2-adrenergic receptors., Paliperidone is an active metabolite of the second-generation atypical antipsychotic, risperidone recently approved for the treatment of schizophrenia and schizoaffective disorder. Because paliperidone differs from risperidone by only a single hydroxyl group, questions have been raised as to whether there are significant differences in the effects elicited between these two drugs. /The researchers/ compared the relative efficacies of paliperidone versus risperidone to regulate several cellular signalling pathways coupled to four selected GPCR targets that are important for either therapeutic or adverse effects: human dopamine D2 , human serotonin 2A receptor subtype (5-HT2A ), human serotonin 2C receptor subtype and human histamine H1 receptors. Whereas the relative efficacies of paliperidone and risperidone were the same for some responses, significant differences were found for several receptor-signalling systems, with paliperidone having greater or less relative efficacy than risperidone depending upon the receptor-response pair. Interestingly, for 5-HT2A -mediated recruitment of beta-arrestin, 5-HT2A -mediated sensitization of ERK, and dopamine D2 -mediated sensitization of adenylyl cyclase signalling, both paliperidone and risperidone behaved as agonists. These results suggest that the single hydroxyl group of paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades. Such differences in signalling at the cellular level could lead to differences between paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects. | |
Record name | Paliperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01267 | |
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Record name | Paliperidone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 2-propanol | |
CAS RN |
144598-75-4 | |
Record name | Paliperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144598-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Paliperidone [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144598754 | |
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Record name | Paliperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01267 | |
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Record name | Paliperidone | |
Source | EPA DSSTox | |
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Record name | 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
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Record name | PALIPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838F01T721 | |
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Record name | Paliperidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paliperidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179.8 °C | |
Record name | Paliperidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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